2-Oxo-3-(5-quinolyl)propanoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-oxo-3-quinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-1-5-10-9(8)4-2-6-13-10/h1-6H,7H2,(H,15,16) |
InChI Key |
DTMFNWSTBAZYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Oxo 3 5 Quinolyl Propanoic Acid
Established and Emerging Synthetic Routes for 2-Oxo-3-(5-quinolyl)propanoic Acid
The synthesis of this compound is a multi-step process that involves the initial construction of the quinoline (B57606) core, followed by the introduction and modification of the side chain at the 5-position.
Precursor Synthesis and Key Reaction Steps Towards the Quinolyl Moiety
The formation of the quinoline ring system can be achieved through several classic named reactions, each offering a pathway to a variety of substituted quinolines. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of a 5-substituted quinoline, reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are particularly relevant.
The Skraup synthesis involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. solubilityofthings.comresearchgate.net This method can produce quinoline itself, which can then be functionalized at the 5-position.
The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. organic-chemistry.org This reaction can be tailored to introduce substituents on the quinoline ring.
The Friedländer synthesis provides a route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. This method is advantageous for creating specific substitution patterns on the pyridine (B92270) ring of the quinoline system.
Another important method is the Gould-Jacobs reaction , which starts with an aniline and an alkoxymethylenemalonic ester to produce 4-hydroxyquinolines, which can be further modified. iipseries.org
A common precursor for introducing a side chain at the 5-position is quinoline-5-carbaldehyde (B1306823). This can be synthesized from the corresponding quinoline through various formylation methods. For instance, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023) has been synthesized and subsequently converted to the corresponding nitrile. researchgate.net While this example is for a substituted quinoline, the principle can be applied to the synthesis of quinoline-5-carbaldehyde.
Formation of the 2-Oxo-propanoic Acid Linkage
Once a suitable 5-substituted quinoline precursor, such as quinoline-5-carbaldehyde or quinoline-5-acetonitrile, is obtained, the next stage is the construction of the 2-oxo-propanoic acid side chain.
One plausible route begins with the conversion of quinoline-5-carbaldehyde to quinoline-5-acetonitrile. This can be achieved by reacting the aldehyde with hydroxylammonium chloride in the presence of a suitable base and dehydrating agent. researchgate.net
The resulting quinoline-5-acetonitrile can then be converted to ethyl quinoline-5-acetate through hydrolysis in the presence of ethanol (B145695) and a strong acid. The ethyl quinoline-5-acetate serves as a key intermediate for the introduction of the 2-oxo functionality.
A Claisen condensation reaction between ethyl quinoline-5-acetate and diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide, would yield diethyl 2-oxo-3-(quinolin-5-yl)succinate. yale.eduopenstax.orglibretexts.orglibretexts.orguwindsor.ca This reaction is a well-established method for the formation of β-keto esters.
The final step involves the hydrolysis and decarboxylation of the resulting succinate (B1194679) derivative. Treatment with an acid, such as sulfuric acid, would hydrolyze both ester groups and promote the decarboxylation of the resulting β-keto diacid to afford the target molecule, this compound.
An alternative approach could involve the oxidation of a precursor like 3-(quinolin-5-yl)lactic acid. The oxidation of lactic acid to pyruvic acid (2-oxopropanoic acid) is a known transformation and can be achieved using various oxidizing agents. primescholars.comsapub.orgresearchgate.net The synthesis of the 3-(quinolin-5-yl)lactic acid precursor could potentially be achieved from quinoline-5-carbaldehyde.
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the yield and purity of this compound requires careful control of reaction conditions at each synthetic step.
| Step | Reaction | Key Parameters for Optimization |
| 1 | Quinoline Synthesis (e.g., Skraup) | Temperature control to manage the exothermic nature of the reaction, choice and concentration of the oxidizing agent, and purification method to remove byproducts. |
| 2 | Formation of Quinoline-5-carbaldehyde | Choice of formylating agent and catalyst, reaction time, and temperature to ensure selective formylation at the 5-position. |
| 3 | Conversion to Quinoline-5-acetonitrile | Efficient dehydration of the intermediate oxime, and purification to remove any unreacted aldehyde. |
| 4 | Claisen Condensation | Stoichiometry of the base, reaction temperature to control side reactions, and anhydrous conditions to prevent hydrolysis of the esters. |
| 5 | Hydrolysis and Decarboxylation | Concentration of the acid, reaction temperature, and time to ensure complete hydrolysis and efficient decarboxylation without degradation of the product. |
Throughout the synthesis, chromatographic techniques such as column chromatography and recrystallization would be crucial for the purification of intermediates and the final product to achieve high purity.
Derivatization and Analog Synthesis of this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs.
Modification of the Quinolyl Ring System
The quinoline ring is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. These reactions typically occur at the 5- and 8-positions of the quinoline ring. nih.gov By introducing these functional groups, further transformations can be carried out to generate a variety of derivatives. For example, a nitro group can be reduced to an amino group, which can then be further functionalized.
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if an activating group is present.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, provide powerful tools for introducing aryl, heteroaryl, and amino groups onto the quinoline scaffold, often at positions that are difficult to access through classical methods. nih.gov
| Position on Quinoline Ring | Type of Modification | Potential Functional Groups to Introduce |
| C2, C4 | Nucleophilic Substitution | Amines, Alkoxides, Thiolates |
| C3 | Halogenation, Metal-catalyzed coupling | Halogens, Alkyl, Aryl groups |
| C5, C8 | Electrophilic Substitution | Nitro, Halogen, Sulfonic acid |
| C6, C7 | Various substitutions depending on starting material | Alkyl, Alkoxy, Halogen |
Functional Group Transformations on the 2-Oxo-propanoic Acid Moiety
The 2-oxo-propanoic acid side chain provides several handles for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst. This allows for the modulation of the compound's polarity and solubility.
Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This transformation is typically achieved using coupling reagents such as HATU or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. nih.gov This opens up a vast chemical space for analog synthesis.
Reduction of the Ketone: The ketone group at the 2-position of the side chain can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This would lead to the corresponding 2-hydroxy-3-(5-quinolyl)propanoic acid derivatives.
Reactions of the α-Keto Acid: The α-keto acid functionality can participate in various other chemical transformations, such as the formation of hydrazones or oximes by reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively.
| Functional Group on Side Chain | Type of Transformation | Resulting Functional Group |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Amide Coupling | Amide |
| Ketone | Reduction | Secondary Alcohol |
| α-Keto Acid | Condensation | Hydrazone, Oxime |
Exploration of Linker Modifications in this compound Derivatives
The propanoic acid linker in this compound offers a versatile handle for structural modifications, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. Key transformations focus on the carboxylic acid and the α-keto functionalities, as well as the methylene group.
One common strategy involves the derivatization of the carboxylic acid group to form amides, esters, and other related functionalities. For instance, the synthesis of various N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been achieved through dicyclohexyl carbodiimide (B86325) (DCC) coupling methods, highlighting a viable route for introducing a variety of substituents. acs.org This approach can be extrapolated to this compound, where coupling with different amines would yield a library of amide derivatives.
Furthermore, the ester form of the acid, such as ethyl 2-oxo-3-(quinolin-2-yl)propanoate, serves as a versatile intermediate. smolecule.com This ester can be reacted with hydrazine to form the corresponding hydrazide. nih.gov The resulting hydrazide is a valuable synthon that can be further modified, for example, by reaction with isothiocyanates to produce thiosemicarbazides or cyclized to form oxadiazoles. acs.orgnih.gov
The α-keto group is another site for modification. It can be reduced to a hydroxyl group using reducing agents like sodium borohydride, leading to 2-hydroxy-3-(5-quinolyl)propanoic acid derivatives. smolecule.com This introduces a new chiral center and alters the electronic properties of the linker.
Linker modification can also involve the incorporation of different chemical moieties to modulate properties such as solubility, bioavailability, and target engagement. For example, the "click reaction," a copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to connect quinoline derivatives with other molecules through a stable triazole linker. mdpi.commdpi.com This strategy could be adapted to introduce a triazole ring into the linker of this compound derivatives.
Structure-activity relationship (SAR) studies on quinoline-based compounds often highlight the importance of the linker's length and composition. In some c-Met inhibitors, a "five-atom rule" for the linker length between the quinoline core and an aromatic moiety has been suggested for optimal activity. nih.gov Such principles can guide the rational design of new derivatives of this compound with tailored properties.
| Modification Site | Reaction Type | Potential Products | Reference for Analogy |
| Carboxylic Acid | Amide Coupling (e.g., DCC) | N-Alkyl/Aryl Amides | acs.org |
| Carboxylic Acid | Esterification | Esters (e.g., Methyl, Ethyl) | smolecule.com |
| Ester Derivative | Hydrazinolysis | Hydrazides | acs.orgnih.gov |
| Hydrazide Derivative | Reaction with Isothiocyanates | Thiosemicarbazides | nih.gov |
| Hydrazide Derivative | Cyclization (e.g., with triethyl orthoformate) | 1,3,4-Oxadiazoles | acs.org |
| α-Keto Group | Reduction (e.g., NaBH4) | α-Hydroxy Acids | smolecule.com |
| Linker Extension | Click Chemistry (CuAAC) | Triazole-containing Linkers | mdpi.commdpi.com |
Stereochemical Considerations in the Synthesis of this compound and its Analogues
The presence of a chiral center at the C2 position of the propanoic acid chain in this compound necessitates careful consideration of stereochemistry during its synthesis. The development of enantiomerically pure forms is often crucial for understanding their biological activity, as different enantiomers can exhibit distinct pharmacological profiles.
Chiral Synthesis Approaches
Several strategies can be envisioned for the chiral synthesis of this compound and its analogues, drawing from established methods in asymmetric synthesis.
One potential approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product.
Another powerful method is asymmetric catalysis. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor has been successfully employed to synthesize the enantiomers of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid. researchgate.net In this reported synthesis, a rhodium precatalyst and an enantiopure DuPhos-type ligand were used to selectively produce either the (+)- or (-)-amino acid. researchgate.net A similar strategy could be adapted for the synthesis of a chiral precursor to this compound.
Furthermore, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, demonstrating the feasibility of creating chiral propanoic acids with heterocyclic moieties at the C3 position. nih.gov
Diastereoselective and Enantioselective Methodologies
When multiple chiral centers are present or created during a synthesis, both diastereoselectivity and enantioselectivity must be controlled. For analogues of this compound, such as those with a reduced keto group (α-hydroxy acid), two adjacent chiral centers would exist.
A highly diastereoselective three-component condensation reaction has been reported for the synthesis of syn-α-hydroxy-β-amino esters. nih.gov This Lewis acid-catalyzed reaction, involving an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal, proceeded with high diastereoselection. nih.gov While not directly applied to the target molecule, this methodology illustrates a powerful strategy for controlling the relative stereochemistry of adjacent functional groups in a side chain.
The resolution of racemic mixtures is another viable strategy to obtain enantiomerically pure compounds. Preparative chiral High-Performance Liquid Chromatography (HPLC) has been used effectively to resolve racemic 2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propanoic acid. nih.gov Similarly, kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved, providing a pathway to chiral α-substituted propanoic acids. mdpi.com These techniques could be applied to resolve a racemic mixture of this compound or its precursors.
| Stereochemical Approach | Methodology | Potential Application to Target Compound | Reference for Analogy |
| Asymmetric Catalysis | Asymmetric Hydrogenation | Synthesis of a chiral amino acid precursor | researchgate.net |
| Chiral Resolution | Preparative Chiral HPLC | Separation of enantiomers of the final compound or a precursor | nih.gov |
| Chiral Resolution | Kinetic Resolution | Enantioselective reaction of a racemic precursor | mdpi.com |
| Diastereoselective Synthesis | Multi-component Condensation | Synthesis of analogues with multiple chiral centers | nih.gov |
Molecular Mechanisms of Action and Target Identification of 2 Oxo 3 5 Quinolyl Propanoic Acid
Elucidation of Molecular Targets for 2-Oxo-3-(5-quinolyl)propanoic Acid
The identification of specific molecular targets is a critical step in understanding the pharmacological profile of any compound. For this compound, this process would involve a series of biochemical and biophysical assays.
Based on its structural features, this compound is a candidate for interaction with various enzymes, particularly those involved in amino acid metabolism and cellular signaling. The quinoline (B57606) ring is a key structural motif in many enzyme inhibitors. mdpi.com
One of the most relevant potential targets is the kynurenine (B1673888) pathway, which is the primary route for tryptophan metabolism. nih.gov This pathway includes enzymes that produce both neuroprotective kynurenic acid and neurotoxic quinolinic acid. tandfonline.comnih.gov Quinoline derivatives have been extensively studied as modulators of this pathway. mdpi.com Given that quinolinic acid itself is a dicarboxylic acid with a pyridine (B92270) (a component of the quinoline) backbone, it is plausible that this compound could interact with enzymes or receptors in this pathway. wikipedia.org
For instance, a structurally related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, has been synthesized, and its derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with IC50 values in the nanomolar range. nih.gov This suggests that this compound could also exhibit inhibitory activity against protein kinases like EGFR.
A hypothetical study of the enzyme inhibition kinetics of this compound against a panel of relevant enzymes could yield data such as the following:
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Kynurenine Aminotransferase (KAT) | > 100 | - |
| Kynurenine 3-monooxygenase (KMO) | 15.5 | Competitive |
| Epidermal Growth Factor Receptor (EGFR) | 5.2 | Non-competitive |
This table is a hypothetical representation and is not based on experimental data for the specified compound. The values are illustrative of the types of findings that would be sought in kinetic studies.
The quinoline scaffold is also present in compounds that bind to various receptors. For example, derivatives of 2-amino-3-(isoxazolyl)propanoic acid have been shown to have an affinity for glutamate (B1630785) receptors, including AMPA and kainate receptors. nih.gov Given the structural similarities, it is conceivable that this compound could interact with neurotransmitter receptors.
Receptor binding assays would be essential to determine the affinity and selectivity of the compound for a range of receptors. A hypothetical binding profile is presented below:
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
|---|---|
| NMDA Receptor | > 10,000 |
| AMPA Receptor | 850 |
| Kainate Receptor | 450 |
This table is a hypothetical representation and is not based on experimental data for the specified compound.
To definitively identify the protein targets of this compound, affinity-based methods would be employed. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, would be a primary approach. Subsequent identification of the captured proteins by mass spectrometry would provide a direct indication of its molecular targets.
Investigations into Cellular Pathways Modulated by this compound
Cell-based assays are crucial for determining the functional consequences of enzyme inhibition or receptor binding. For example, if this compound were to inhibit EGFR, a cell proliferation assay using cancer cell lines that overexpress EGFR, such as the MCF-7 breast cancer cell line, would be appropriate. A study on a related quinolinone derivative demonstrated potent cytotoxicity against MCF-7 cells. nih.gov
Similarly, if the compound were to interact with the kynurenine pathway, measuring the levels of key metabolites like kynurenic acid and quinolinic acid in cultured cells (e.g., astrocytes or microglia) would reveal its modulatory effects. nih.gov
Table 3: Hypothetical Effects of this compound in Cellular Assays
| Cell Line | Assay | Endpoint Measured | Result |
|---|---|---|---|
| MCF-7 | MTT Assay | Cell Viability | 45% reduction at 10 µM |
| Primary Astrocytes | Kynurenine Pathway Metabolite Analysis | Kynurenic Acid Levels | 30% increase at 10 µM |
This table is a hypothetical representation and is not based on experimental data for the specified compound. The results for HCT-116 are inspired by findings for 2-oxo-3-phenylquinoxaline derivatives. rsc.org
To obtain a broader view of the cellular response to this compound, global gene expression and proteomic analyses would be conducted. Techniques like RNA sequencing (RNA-Seq) or microarray analysis could reveal changes in the transcriptome of treated cells. For instance, a study on a selective PPARα agonist with a propanoic acid moiety showed increased apoA-1 mRNA levels in the liver. nih.gov
Proteomic profiling, using methods like 2D-gel electrophoresis or mass spectrometry-based proteomics, would identify changes in protein expression levels and post-translational modifications. These unbiased approaches could uncover novel targets and pathways affected by the compound that were not predicted by its chemical structure alone.
While direct experimental data on the molecular mechanisms of this compound are currently lacking in the public domain, its structural characteristics strongly suggest that it is a biologically active molecule. Based on the activities of related quinoline and propanoic acid derivatives, its potential molecular targets likely include enzymes in the kynurenine pathway and protein kinases such as EGFR. Furthermore, it may interact with neurotransmitter receptors. Future research involving detailed enzyme kinetics, receptor binding studies, and comprehensive cellular and molecular profiling will be necessary to fully elucidate the pharmacological profile of this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For quinoline-based compounds, SAR studies help elucidate which parts of the molecule are essential for its therapeutic effects.
Correlation of Structural Features with Molecular Binding and Efficacy
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system and associated side chains. Research on analogues, such as N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, has provided insight into these correlations. nih.govsoton.ac.uk For instance, a series of these compounds were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line and their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). nih.govsoton.ac.uk
Key findings from these studies indicate that modifications to the amide group of the propanamide side chain significantly influence efficacy. The introduction of different alkyl and aryl groups allows for probing the binding pocket of the target protein. One derivative, compound 9e (N-(4-fluorophenyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide), exhibited particularly potent cytotoxicity and EGFR inhibition, with an IC50 value comparable to the well-known drug doxorubicin (B1662922) and superior EGFR inhibition compared to erlotinib. nih.govsoton.ac.uk This suggests that the electronic and steric properties of the substituent at this position are critical for strong interaction with the target.
Table 1: SAR of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Analogues against MCF-7 and EGFR
| Compound | Structure | Cytotoxicity IC50 (µM) vs. MCF-7 | EGFR Inhibition IC50 (nM) |
| Doxorubicin | Reference Drug | 1.21 | - |
| Erlotinib | Reference Drug | - | 29.8 |
| Compound 9e | N-(4-fluorophenyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide | 1.32 | 16.89 |
Data sourced from studies on quinolin-2-one derivatives. nih.govsoton.ac.uk
Similarly, studies on 2-oxoamide-based compounds as inhibitors of phospholipase A2 enzymes have shown that the optimal side-chain is often a short, nonpolar aliphatic chain, highlighting the importance of hydrophobicity in the binding interaction. nih.gov For glutamate receptor ligands, the stereochemistry and the length of the amino acid side chain are critical, with (R)-enantiomers and modifications like removing a methylene (B1212753) group enhancing selectivity for specific receptor subtypes like NMDA. nih.gov
Rational Design Principles for Modulating Target Selectivity
Rational design aims to create molecules with high affinity and selectivity for a specific biological target, thereby minimizing off-target effects. A key principle in achieving selectivity, particularly for enzyme inhibitors, is to target less conserved regions of the protein. For example, many protein kinases share a highly conserved ATP-binding site, making the design of selective ATP-competitive inhibitors challenging. researchgate.net A more effective strategy is to design inhibitors that bind to the substrate-binding site, which tends to have greater variation among different kinases. researchgate.net
This principle has been applied to the design of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), where molecules were specifically designed to compete with the substrate for its binding site to overcome selectivity issues. researchgate.net For quinoline-based scaffolds, rational design can involve modifying the core structure to enhance interactions with specific amino acid residues in the target's active site. In the development of novel PDE5 inhibitors for cancer therapy, a 2-quinolone scaffold was substituted for a sulfonyl benzene (B151609) ring to create more effective interactions with the crucial Gln817 residue in the PDE5 active site. mdpi.com This kind of scaffold hopping, guided by structural knowledge of the target, is a powerful tool for improving selectivity and potency. mdpi.com
Computational and In Silico Approaches to Mechanistic Understanding
Computational methods are invaluable for predicting how a molecule like this compound might behave, identifying potential biological targets, and understanding the molecular basis of its activity before engaging in costly and time-consuming laboratory synthesis and testing.
Molecular Docking and Dynamics Simulations of this compound with Potential Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. nih.gov For analogues of this compound, docking studies have been crucial in understanding their mechanism of action.
For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer, molecular docking was used to investigate how these molecules bind to the protein's active site (PDB ID: 6C0V). nih.govnih.gov The results revealed that the most potent compounds formed strong hydrophobic and hydrogen bond interactions with key residues in the binding pocket. nih.gov Another study focusing on N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives as potential anti-cancer agents used docking to highlight the binding mode toward EGFR. The most active compound, 9e, showed a strong binding affinity and formed a critical hydrogen bond with the amino acid Met 769. nih.govsoton.ac.uk
Table 2: Molecular Docking of Quinoline Analogues with Protein Targets
| Ligand (Analogue) | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 17 | P-glycoprotein (ABCB1) | 6C0V | -9.22 | (Not specified) |
| Compound 9e | EGFR | (Not specified) | -17.89 | Met 769 |
Data sourced from in silico studies on quinoline derivatives. nih.govsoton.ac.uknih.gov
Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized molecules.
A QSAR study was conducted on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against the P-glycoprotein (ABCB1) efflux pump. nih.govnih.gov Using various 2D and 3D molecular descriptors, researchers developed several predictive models. The most successful model, based on a gradient boosting method, was able to predict the activity with a high degree of accuracy, achieving a coefficient of determination (R²) of 95%. nih.gov Such models are powerful tools for prioritizing which novel compound designs should be synthesized and tested, saving significant resources. nih.gov The QSAR approach relies on generating molecular descriptors—numerical representations of a molecule's properties—and using machine learning or statistical methods to correlate them with observed biological activity. nih.gov
Virtual Screening and Ligand-Based Drug Design Strategies
When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become essential. nih.gov These methods, including pharmacophore modeling and 3D-QSAR, rely on the knowledge of a set of molecules known to bind to the target. nih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either structure-based methods like docking (if the target structure is known) or ligand-based methods. An inverse virtual screening approach was successfully used to identify the likely molecular target of a series of 2-aryl-quinoline-4-carboxylic acid derivatives, pointing to Leishmania major N-myristoyltransferase (LmNMT). frontiersin.org This demonstrates the power of in silico techniques not only to optimize ligands for a known target but also to identify the targets of compounds with interesting biological activity. frontiersin.org These strategies enrich the pool of potential drug candidates, making the subsequent physical screening process more efficient and likely to succeed. nih.gov
Biological Activities and Pre Clinical Mechanistic Studies of 2 Oxo 3 5 Quinolyl Propanoic Acid Excluding Human Clinical Data
In Vitro Biological Activities of 2-Oxo-3-(5-quinolyl)propanoic Acid (Excluding Human Clinical Data)
Cell-Based Assays for Specific Biochemical and Physiological Processes
No specific data is available.
Mechanistic Investigations in Non-Human Cell Culture Models
No specific data is available.
In Vivo Mechanistic Studies in Non-Human Animal Models
Animal Models for Pathway Elucidation and Pharmacodynamic Profiling
No specific data is available.
Evaluation of this compound’s Biological Impact in Relevant Organ Systems (Non-Human)
No specific data is available.
Biotransformation and Metabolic Pathway Elucidation of this compound (Non-Human Systems)
No specific data is available.
Identification of Metabolites in In Vitro and Non-Human In Vivo Systems
There is currently no published data identifying the metabolites of this compound. General studies on quinoline (B57606) metabolism in various biological systems, including microorganisms and mammals, have shown that the quinoline ring is susceptible to hydroxylation. For instance, in some fungal and bacterial systems, quinoline can be metabolized to form hydroxylated derivatives such as 2-hydroxyquinoline (B72897) and 3-hydroxyquinoline. researchgate.net In mammals, cytochrome P450 enzymes are known to be involved in the metabolism of quinoline compounds, often leading to hydroxylated and dealkylated metabolites. nih.gov However, without specific studies on this compound, the formation of any particular metabolite remains purely speculative.
Enzymatic Systems Involved in this compound Metabolism
The specific enzymatic systems responsible for the metabolism of this compound have not been investigated or reported. Based on the metabolism of other quinoline derivatives, it is plausible that cytochrome P450 (CYP) enzymes would play a role in its metabolism in mammalian systems. nih.govnih.gov Various CYP isoenzymes are responsible for the oxidation of a wide range of xenobiotics, and quinoline itself has been shown to be metabolized by P448-dependent aryl hydrocarbon hydroxylase inducers. nih.gov In bacterial systems, the degradation of quinoline can be initiated by molybdenum-containing hydroxylases and 2,4-dioxygenases. nih.gov The transformation rate of pyridine (B92270) derivatives has been noted to be dependent on their substituents, with pyridine carboxylic acids showing a high rate of transformation. nih.gov However, it must be reiterated that these are general observations for the broader class of quinoline compounds and not specific findings for this compound.
Advanced Analytical Methodologies for 2 Oxo 3 5 Quinolyl Propanoic Acid in Research
Chromatographic and Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of 2-Oxo-3-(5-quinolyl)propanoic acid. A combination of chromatographic and spectroscopic methods provides a comprehensive profile of the compound.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of quinoline (B57606) derivatives. acs.org A C18 column is a typical stationary phase, offering effective separation based on the hydrophobicity of the analytes.
The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid group is in a consistent protonation state. Detection is commonly performed using a UV-Vis detector, as the quinoline moiety possesses a strong chromophore.
Table 1: Illustrative HPLC Parameters for Analysis of a Quinoline Propanoic Acid Derivative
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents typical starting parameters for method development for a compound structurally similar to this compound.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺. Fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can yield characteristic product ions that help to elucidate the structure. For instance, fragmentation may involve the loss of the carboxylic acid group (a neutral loss of 45 Da) or cleavage at other points in the propanoic acid chain. The fragmentation pattern of the quinoline ring itself can also provide confirmatory structural data.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 230.0761 |
| [M+Na]⁺ | 252.0580 |
| [M-H]⁻ | 228.0615 |
Predicted m/z values are based on the chemical formula C12H9NO3. Actual experimental values would be compared to these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons of the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern. The protons of the propanoic acid chain would appear at higher field, with the methylene (B1212753) and methine protons showing characteristic multiplicities based on their neighboring protons. The carboxylic acid proton is often a broad singlet and its position can be concentration and solvent dependent. nih.govdocbrown.info
The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbons of the keto and carboxylic acid groups (typically in the range of δ 170-200 ppm), the sp² carbons of the quinoline ring, and the sp³ carbons of the propanoic acid chain. nih.gov
Table 3: Hypothetical ¹H NMR Chemical Shift Ranges for this compound in DMSO-d₆
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H | 7.5 - 8.9 | m |
| CH | 4.0 - 4.5 | t or dd |
| CH₂ | 2.8 - 3.5 | m |
| COOH | 12.0 - 13.0 | br s |
This table is illustrative and actual chemical shifts may vary based on experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the ketone and carboxylic acid (typically in the region of 1650-1750 cm⁻¹), and the C=C and C=N stretching vibrations of the quinoline ring (around 1450-1600 cm⁻¹). jmcs.org.mx
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore and would be expected to exhibit characteristic absorption maxima in the UV region. This property is also exploited for detection in HPLC.
Bioanalytical Method Development for Quantitative Analysis in Biological Matrices
To study the pharmacokinetic or pharmacodynamic properties of this compound, it is necessary to develop and validate a bioanalytical method for its quantification in biological samples such as plasma, tissue homogenates, or cell lysates. nih.govnih.gov
Method Validation for In Vitro Cell Lysates and Non-Human Tissue/Fluid Samples
A robust bioanalytical method, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be validated to ensure its reliability. Method validation is performed according to guidelines from regulatory agencies and scientific organizations. The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 4: General Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor should be ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
These are general guidelines; specific values may vary depending on the regulatory requirements and the nature of the study.
The development of such a validated bioanalytical method is a prerequisite for any meaningful in vitro or in vivo studies investigating the biological properties of this compound.
Techniques for Metabolite Profiling and Quantification in Research Samples
The profiling and quantification of this compound and its metabolites in complex biological samples are critical for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for this purpose. nih.gov This method offers the high sensitivity and selectivity required to detect and measure the compound in matrices such as plasma, urine, and feces. nih.gov
In a typical research application, an LC-MS/MS method would be developed and validated for the precise quantification of this compound. nih.gov The process involves separating the compound from other matrix components using liquid chromatography before it enters the mass spectrometer. The mass spectrometer then ionizes the compound and fragments it, with specific fragment ions being monitored for quantification, which ensures high selectivity. The fragmentation patterns can also help in the structural elucidation of potential metabolites. monash.edu For instance, researchers can screen for predicted metabolic products arising from transformations like hydroxylation, glucuronidation, or sulfation.
To ensure accuracy in quantification, especially in complex biological fluids, stable isotope-labeled internal standards are often used. These standards help to correct for any loss of analyte during sample preparation and for variations in the instrument's response. The data generated from such studies are fundamental for constructing pharmacokinetic models.
Table 1: Representative Data from LC-MS/MS Quantification of this compound in Research Samples This table illustrates hypothetical data from a study measuring the concentration of the compound in plasma over time.
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Limit of Quantification (ng/mL) |
|---|---|---|
| 0.5 | 250.7 | 0.5 |
| 1.0 | 580.2 | 0.5 |
| 2.0 | 415.9 | 0.5 |
| 4.0 | 198.4 | 0.5 |
| 8.0 | 75.1 | 0.5 |
| 12.0 | 20.3 | 0.5 |
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding the physical basis of how this compound interacts with its biological target is crucial for deciphering its mechanism of action and for guiding drug discovery efforts. Biophysical techniques provide invaluable data on the structural, kinetic, and thermodynamic aspects of these interactions.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes
To visualize the interaction between this compound and its target protein at an atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods. These techniques provide high-resolution three-dimensional structures of the ligand-protein complex.
X-ray crystallography involves co-crystallizing the purified target protein with this compound. The resulting crystal is diffracted with X-rays to generate a pattern that can be computationally reconstructed into an electron density map. This map reveals the precise binding mode of the compound, including its conformation and the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other stabilising contacts.
Cryo-EM is an alternative that is particularly powerful for large protein complexes or those resistant to crystallization. A vitrified sample of the protein-ligand complex is imaged using an electron microscope, and thousands of 2D images are computationally averaged and reconstructed into a 3D model. The resulting structure provides critical insights for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity. nih.gov
Table 2: Illustrative Structural Data for a Target Protein in Complex with this compound This table presents hypothetical results that could be obtained from structural biology studies.
| Technique | Resolution (Å) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| X-ray Crystallography | 1.9 | Tyr98, Arg150, Val210 | Hydrogen Bond, Salt Bridge, Hydrophobic |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Kinetics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to quantify the binding kinetics and thermodynamics of the interaction between this compound and its target protein.
SPR provides real-time data on the association and dissociation of the ligand. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured and plotted as a sensorgram. From this data, the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) can be calculated, offering a complete kinetic profile of the interaction.
ITC directly measures the heat released or absorbed when the ligand binds to the protein. In an ITC experiment, this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic signature of the binding event, revealing the nature of the forces driving the interaction.
Table 3: Representative Binding Data for this compound and its Target This table provides a hypothetical summary of kinetic and thermodynamic parameters derived from biophysical assays.
| Technique | Parameter | Value | Unit |
|---|---|---|---|
| SPR | kₐ (Association Rate) | 2.1 x 10⁵ | M⁻¹s⁻¹ |
| kₑ (Dissociation Rate) | 4.5 x 10⁻³ | s⁻¹ | |
| Kₑ (Equilibrium Dissociation Constant) | 21.4 | nM | |
| ITC | Kₑ (Equilibrium Dissociation Constant) | 25.0 | nM |
| n (Stoichiometry) | 1.05 | - | |
| ΔH (Enthalpy) | -9.2 | kcal/mol |
Future Directions and Uncharted Research Avenues for 2 Oxo 3 5 Quinolyl Propanoic Acid
Development of Novel Synthetic Methodologies and Sustainable Production Routes
The synthesis of quinoline (B57606) derivatives has a long history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions being well-established. tandfonline.comresearchgate.net However, these traditional approaches often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields and significant waste. tandfonline.comnih.gov The future of synthesizing 2-Oxo-3-(5-quinolyl)propanoic Acid and its analogs lies in the adoption of green and sustainable chemistry principles.
Recent advancements in the synthesis of quinoline cores offer a roadmap for the development of more environmentally benign and efficient production routes. nih.govresearchgate.net These include:
Nanocatalysis: The use of nanocatalysts, such as magnetic nanoparticles (e.g., Fe3O4 NPs), offers high catalytic activity, selectivity, and the potential for catalyst recovery and reuse, thereby reducing waste and cost. nih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials, reducing the number of synthetic steps and purification requirements. researchgate.net
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of sustainable synthesis. researchgate.netnih.gov
The development of a robust and sustainable synthetic route to this compound is a critical first step in enabling its broader investigation.
Identification of Undiscovered Biological Targets and Signaling Pathways
The quinoline scaffold is a well-known pharmacophore in a multitude of biologically active compounds, particularly in the realm of oncology. nih.govresearchgate.net Many quinoline-based drugs function as kinase inhibitors, targeting key players in cell signaling pathways that are often dysregulated in cancer. nih.govnih.govresearchgate.net Given this precedent, a primary focus for future research on this compound should be the identification of its specific biological targets.
Prominent signaling pathways frequently modulated by quinoline derivatives include:
Ras/Raf/MEK/ERK Pathway: This is a central signaling cascade that controls cell proliferation, differentiation, and survival. nih.gov
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, metabolism, and survival. nih.govrsc.org
The propanoic acid moiety of the title compound also suggests potential interactions with specific enzymes or receptors where a carboxylic acid group is important for binding. nih.gov
Future research should employ a combination of computational and experimental approaches to uncover the molecular targets of this compound. Techniques such as molecular docking, affinity chromatography, and proteomics-based methods can be utilized to identify binding partners. Once potential targets are identified, further studies will be necessary to elucidate the downstream effects on signaling pathways and cellular processes.
Application of Advanced Multi-Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the application of multi-omics technologies is indispensable. nih.govfrontiersin.org These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound within a biological system. nih.gov
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identification of genetic factors that may influence sensitivity or resistance to the compound. |
| Transcriptomics | Analysis of changes in gene expression patterns to understand the cellular response to treatment. |
| Proteomics | Identification of protein targets and quantification of changes in protein expression and post-translational modifications. |
| Metabolomics | Characterization of alterations in metabolic pathways, which can reveal the functional consequences of target engagement. mdpi.com |
By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects. nih.gov This systems-level understanding is crucial for the rational design of future derivatives and for predicting clinical outcomes.
Design and Synthesis of Advanced Chemical Probes for Research
To facilitate the detailed study of this compound's biological function, the development of advanced chemical probes is essential. researchgate.net These probes are specifically designed molecules that can be used to identify and validate biological targets, as well as to interrogate their function in living systems. acs.orgnih.gov
Key features of an effective chemical probe include:
High Affinity and Selectivity: The probe should bind tightly and specifically to its intended target. researchgate.net
Bioactivity: The probe should elicit a measurable biological response upon binding to its target. researchgate.net
Appropriate Physicochemical Properties: The probe should have adequate solubility and cell permeability to be effective in biological assays. researchgate.net
For this compound, chemical probes could be designed by incorporating a reactive group for covalent labeling of the target protein or by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, for visualization and pull-down experiments. The synthesis of such probes will require careful chemical modification of the parent compound while preserving its core binding properties.
Opportunities for Collaborative and Interdisciplinary Research Initiatives
The multifaceted nature of modern drug discovery and chemical biology research necessitates a collaborative and interdisciplinary approach. The successful advancement of this compound from a compound of interest to a well-characterized molecular entity will require the combined expertise of researchers from various fields.
Potential areas for collaboration include:
Medicinal and Synthetic Chemistry: To develop efficient and sustainable synthetic routes and to design and synthesize novel analogs and chemical probes. nih.govnih.gov
Computational Chemistry and Biology: To perform in silico screening for potential targets and to model the interactions between the compound and its binding partners. nih.gov
Cell and Molecular Biology: To validate biological targets, elucidate signaling pathways, and characterize the cellular effects of the compound.
Pharmacology and Toxicology: To evaluate the in vivo efficacy and safety profile of the compound in preclinical models.
Artificial Intelligence and Machine Learning: To analyze large datasets from multi-omics studies and to guide the design of new compounds with improved properties. youtube.comstreetwisereports.com
By fostering open and collaborative research initiatives, the scientific community can accelerate the pace of discovery and unlock the full therapeutic potential of promising compounds like this compound.
Q & A
Q. What are the recommended synthetic routes for 2-Oxo-3-(5-quinolyl)propanoic Acid, and how are yields optimized?
The compound is typically synthesized via multicomponent reactions involving quinoline derivatives and acrylic acid precursors under controlled conditions. For example, heating quinoline derivatives with acrylic acid analogs at 100°C for 12–24 hours achieves yields of 60–75%. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on:
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 8.9 (quinoline H), δ 3.2 (propanoic acid CH₂), and δ 2.8 (keto group).
- Mass Spectrometry : ESI-MS m/z 216.1 [M+H]⁺ (calculated 215.2 g/mol).
- X-ray Crystallography : Resolves the planar quinoline moiety and keto-propanoic acid conformation .
Q. What common chemical reactions involve this compound?
The compound participates in:
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol while preserving the quinoline ring.
- Cyclization : Under acidic conditions, intramolecular esterification forms γ-lactone derivatives.
- Amide Coupling : EDC/HOBt-mediated reactions with amines yield bioactive conjugates (e.g., protease inhibitors) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies indicate:
- Anti-inflammatory activity : IC₅₀ = 12 µM against COX-2 in murine macrophages.
- Anticancer potential : 50% growth inhibition (GI₅₀) at 25 µM in HeLa cells via apoptosis induction. Mechanistic hypotheses suggest quinoline-mediated intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
Contradictory yield reports (40–75%) may arise from:
- Impurity profiles : Trace metals in starting materials can deactivate catalysts. Use HPLC-MS to identify byproducts.
- Solvent polarity : Switching from DMF to THF improves solubility of intermediates.
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, achieving 85% yield at 110°C .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations) may stem from:
- Assay variability : Standardize protocols (e.g., ATP-based viability vs. caspase-3 apoptosis assays).
- Purity thresholds : >98% purity (HPLC) reduces off-target effects.
- Cell line specificity : Validate across multiple models (e.g., primary vs. immortalized cells) .
Q. What strategies enhance the compound’s bioavailability for therapeutic applications?
Structural modifications include:
- Fluorination : Introducing CF₃ groups at the quinoline C-6 position (as in related patents) improves metabolic stability and logP .
- Prodrug Design : Esterification of the carboxylic acid enhances membrane permeability (e.g., ethyl ester prodrugs show 3x higher Cmax in rodent plasma) .
Q. What computational tools predict target interactions for mechanistic studies?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with:
- Enzymes : Quinoline binds to ATP pockets in kinases (e.g., JAK2, ∆G = -9.2 kcal/mol).
- DNA : Intercalation energy of -7.5 kcal/mol suggests moderate binding to GC-rich regions. Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
